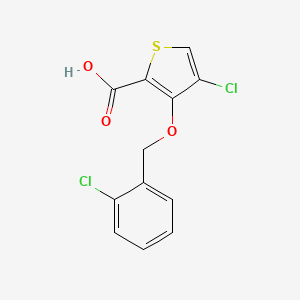
3-(3-Bromo-phenoxy)-6-chloro-pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromo-phenoxy)-6-chloro-pyridazine is an organic compound that belongs to the class of pyridazines, which are heterocyclic aromatic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a bromophenoxy group at the 3-position and a chlorine atom at the 6-position of the pyridazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-phenoxy)-6-chloro-pyridazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-phenol and 6-chloro-pyridazine.
Formation of 3-Bromo-phenoxy Intermediate: 3-Bromo-phenol is reacted with a suitable base (e.g., sodium hydroxide) to form the phenoxide ion, which is then reacted with a halogenated pyridazine (e.g., 6-chloro-pyridazine) under nucleophilic substitution conditions to form the desired product.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 100-150°C) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Bromo-phenoxy)-6-chloro-pyridazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The phenoxy group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles (e.g., amines, thiols) and electrophiles (e.g., alkyl halides). Reactions are typically carried out in polar solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride) are used under controlled conditions.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with reactions carried out in organic solvents (e.g., toluene) under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridazine derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
3-(3-Bromo-phenoxy)-6-chloro-pyridazine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(3-Bromo-phenoxy)-6-chloro-pyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Bromo-phenoxy)-pyridazine: Lacks the chlorine atom at the 6-position, which may affect its chemical reactivity and biological activity.
3-(4-Bromo-phenoxy)-6-chloro-pyridazine: Has the bromine atom at the 4-position instead of the 3-position, which may lead to different chemical and biological properties.
3-(3-Bromo-phenoxy)-6-fluoro-pyridazine: Contains a fluorine atom instead of chlorine, which can influence its reactivity and interactions with biological targets.
Uniqueness
3-(3-Bromo-phenoxy)-6-chloro-pyridazine is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C10H6BrClN2O |
|---|---|
Poids moléculaire |
285.52 g/mol |
Nom IUPAC |
3-(3-bromophenoxy)-6-chloropyridazine |
InChI |
InChI=1S/C10H6BrClN2O/c11-7-2-1-3-8(6-7)15-10-5-4-9(12)13-14-10/h1-6H |
Clé InChI |
WNPSTVRRVNZUCB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)OC2=NN=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


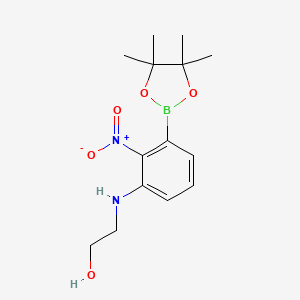



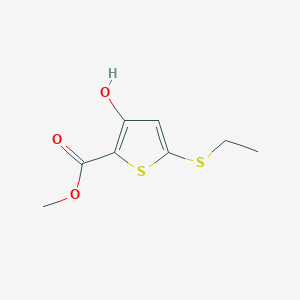
![8-[(4-Ethyl-1,3-benzothiazol-2-yl)sulfanyl]-4,10b-dimethyl-1,4,4a,5,6,10b-hexahydrobenzo[f]quinolin-3(2H)-one](/img/structure/B12073489.png)
![1-[(2-Bromo-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B12073497.png)
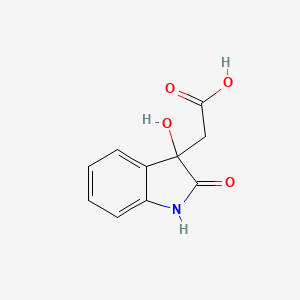

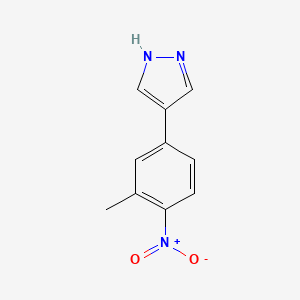
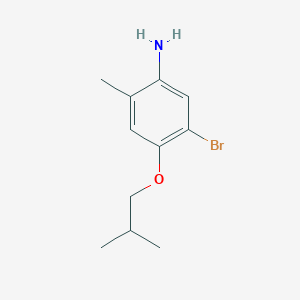
![4-Methoxy-1-[(pyrrolidin-3-yl)methyl]-1H-pyrazole](/img/structure/B12073540.png)
![2-[4-(2-Methylpropoxy)phenyl]acetonitrile](/img/structure/B12073541.png)
